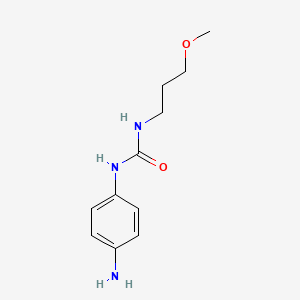![molecular formula C13H13NO3S B7877924 [(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid](/img/structure/B7877924.png)
[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core with a thioacetic acid moiety, making it a valuable subject for research in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid typically involves the reaction of 1-ethyl-2-oxo-1,2-dihydroquinoline-4-thiol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted thioacetic acid derivatives.
科学研究应用
[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thioacetic acid moiety can interact with enzymes and proteins, inhibiting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acids: Studied for their analgesic and anti-inflammatory properties.
Indole derivatives: Widely researched for their biological activities, including anticancer and antimicrobial effects.
Uniqueness
[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid is unique due to its specific combination of a quinoline core and a thioacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-(1-ethyl-2-oxoquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-14-10-6-4-3-5-9(10)11(7-12(14)15)18-8-13(16)17/h3-7H,2,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCNXNJDACYOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC1=O)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene](/img/structure/B7877916.png)
![Oxo[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)amino]acetic acid](/img/structure/B7877931.png)
![1-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7877947.png)
![1-(4-Ethyl-4H-thieno[3,2-b]pyrrole-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B7877950.png)
![1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B7877952.png)
